molecular formula C17H21N3O3S B2755392 N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide CAS No. 1421467-62-0

N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide

Cat. No. B2755392
CAS RN: 1421467-62-0
M. Wt: 347.43
InChI Key: UYXFXYZLABMVHV-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, also known as DT-010, is a novel compound that has gained attention for its potential use in scientific research.

Scientific Research Applications

Optical Properties and Applications

Research into compounds with structures similar to "N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide" has shown potential applications in optical devices. For example, derivatives of chalcone, which share some structural similarities, have been investigated for their nonlinear optical properties. These compounds demonstrate a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential use in optical limiters (Rahulan et al., 2014).

Pharmacological Research

In pharmacology, compounds with functionalities similar to "N1-(4-(dimethylamino)phenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide" have been explored for their receptor antagonist properties. Such studies include the exploration of neurokinin-1 receptor antagonists, which are effective in pre-clinical tests relevant to emesis and depression, showcasing the potential of structurally related compounds in therapeutic applications (Harrison et al., 2001).

Synthesis and Characterization

The synthesis and characterization of structurally related compounds have been significant for understanding their properties and applications. For instance, the synthesis of derivatives via reactions with hydroxylamines and α-ketoacids, leading to various amide compounds, highlights the versatility and potential for creating new materials or drugs (Ju et al., 2011).

Mechanism of Action

Target of Action

The compound, also known as N’-[4-(Dimethylamino)phenyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide, is an intermediate in the production of (S)-duloxetine , a blockbuster antidepressant drug. The primary targets of this compound are the serotonin and norepinephrine reuptake transporters . These transporters play a crucial role in regulating the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission . The compound’s interaction with its targets and the resulting changes contribute to its antidepressant effects .

Biochemical Pathways

The compound affects the serotonin and norepinephrine pathways . By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and thus affects the downstream effects associated with mood regulation .

Pharmacokinetics

As an intermediate in the production of (s)-duloxetine , it can be inferred that its ADME properties would be similar to those of duloxetine.

Result of Action

The molecular and cellular effects of the compound’s action result in enhanced serotonin and norepinephrine neurotransmission . This enhancement is believed to alleviate depressive symptoms and other conditions treated by (S)-duloxetine, such as anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .

properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-20(2)13-7-5-12(6-8-13)19-17(23)16(22)18-10-9-14(21)15-4-3-11-24-15/h3-8,11,14,21H,9-10H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXFXYZLABMVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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